molecular formula C19H21N3O3 B5595825 1-[(4-methylphenoxy)acetyl]-4-(3-pyridinylcarbonyl)piperazine

1-[(4-methylphenoxy)acetyl]-4-(3-pyridinylcarbonyl)piperazine

Cat. No. B5595825
M. Wt: 339.4 g/mol
InChI Key: QRDKLLBHPPDTNT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-[(4-methylphenoxy)acetyl]-4-(3-pyridinylcarbonyl)piperazine and related compounds involves multiple steps, including acylation, chlorination, cyclization, and sometimes, Mannich reactions. These synthetic routes aim to introduce specific functional groups that enhance the compound's activity or modify its pharmacokinetic properties. For example, Carceller et al. (1993) synthesized a series of (cyanomethyl)piperazines with increased oral activity and evaluated them for their potency in vitro and in vivo, demonstrating the importance of specific acyl substituents in enhancing the compound's activity (Carceller et al., 1993).

Molecular Structure Analysis

The molecular structure of 1-[(4-methylphenoxy)acetyl]-4-(3-pyridinylcarbonyl)piperazine is characterized by the presence of a piperazine ring substituted with various groups that influence its chemical and physical properties. X-ray diffraction analysis and spectroscopic methods such as IR, NMR, and MS are commonly used to determine the structure and confirm the identity of synthesized compounds. For instance, Khan et al. (2013) reported the crystal and molecular structure of a related compound, highlighting the role of hydrogen bonding and C-H…π interactions in stabilizing the molecule's structure (Khan et al., 2013).

Chemical Reactions and Properties

Piperazines, including 1-[(4-methylphenoxy)acetyl]-4-(3-pyridinylcarbonyl)piperazine, undergo various chemical reactions that modify their structure and, consequently, their biological activity. These reactions can include N-alkylation, acylation, and the introduction of various substituents through reactions with halides, isothiocyanates, or acid chlorides. Such modifications are crucial for developing compounds with desired pharmacological profiles.

Physical Properties Analysis

The physical properties of 1-[(4-methylphenoxy)acetyl]-4-(3-pyridinylcarbonyl)piperazine, such as solubility, melting point, and stability, are influenced by its molecular structure. These properties are essential for determining the compound's suitability for pharmaceutical formulations and its behavior in biological systems.

Chemical Properties Analysis

The chemical properties of 1-[(4-methylphenoxy)acetyl]-4-(3-pyridinylcarbonyl)piperazine, including reactivity, pKa, and logP, determine its interaction with biological targets, absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these properties is crucial for predicting the compound's pharmacological efficacy and safety profile.

Scientific Research Applications

Piperazine Derivatives as Therapeutic Agents

Piperazine derivatives are renowned for their broad therapeutic applications, encompassing a variety of pharmacological activities. These compounds have been integrated into drugs that exhibit antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardioprotective, anti-inflammatory, and imaging agent properties. The structural modification of piperazine derivatives significantly influences their medicinal potential, making them a crucial component in drug discovery and development processes. The versatility of piperazine as a building block for drug-like molecules emphasizes its importance in medicinal chemistry (Rathi et al., 2016).

Antimycobacterial Activity

Piperazine and its analogues have demonstrated significant antimycobacterial activity, particularly against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the potential of piperazine derivatives in developing anti-tuberculosis agents, addressing the urgent need for new treatments against resistant forms of TB (Girase et al., 2020).

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics and metabolism of arylpiperazine derivatives is crucial for their clinical application. These compounds, including those used in treating depression, psychosis, or anxiety, undergo extensive metabolism, with N-dealkylation forming 1-aryl-piperazines as a significant metabolic pathway. These metabolites have varying effects on serotonin receptor-related functions, indicating the complex pharmacological profiles of piperazine derivatives and their potential in designing drugs with targeted actions (Caccia, 2007).

Piperazine in Drug Design

The inclusion of piperazine in drug design extends beyond its pharmacological activities. Its presence in molecules like Hoechst 33258, a minor groove binder to DNA, showcases the versatility of piperazine derivatives in various applications, including imaging and potentially as radioprotectors and topoisomerase inhibitors. Such diversity in application areas further supports the value of piperazine and its derivatives in research and therapeutic development (Issar & Kakkar, 2013).

Mechanism of Action

The mechanism of action of piperazine derivatives can vary widely depending on the specific compound and its biological target. Many piperazine derivatives are known to interact with various receptors in the body, leading to their diverse therapeutic effects .

Future Directions

The future directions for research on piperazine derivatives are likely to involve the development of new synthesis methods, the discovery of new biological activities, and the design of new drugs based on the piperazine scaffold .

properties

IUPAC Name

2-(4-methylphenoxy)-1-[4-(pyridine-3-carbonyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-15-4-6-17(7-5-15)25-14-18(23)21-9-11-22(12-10-21)19(24)16-3-2-8-20-13-16/h2-8,13H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDKLLBHPPDTNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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